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Compound of Interest

Compound Name: Cbz-NH-peg3-CH2cooh

Cat. No.: B2472535

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACSs) have emerged as a revolutionary therapeutic
modality in drug discovery, offering the ability to selectively eliminate target proteins rather than
merely inhibiting their function. These heterobifunctional molecules consist of a ligand that
binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects
these two moieties. The linker is a critical component, profoundly influencing the efficacy,
selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-
depth overview of a specific polyethylene glycol (PEG)-based linker, Cbz-NH-peg3-CH2cooh,
for its application in PROTAC design and development.

While Cbz-NH-peg3-CH2cooh is commercially available and recognized as a tool for PROTAC
synthesis, a comprehensive review of publicly accessible scientific literature and patent
databases did not yield specific examples of PROTAC molecules incorporating this exact linker.
Consequently, this guide will focus on its chemical properties, general synthetic utility, and the
established roles of PEG linkers in PROTACS, while noting the absence of specific biological
data for PROTACSs utilizing this component.

Chemical Properties and Structure

Cbz-NH-peg3-CH2cooh, also known by its IUPAC name 2-(2-(2-
(benzyloxycarbonylamino)ethoxy)ethoxy)acetic acid, is a monodisperse PEG linker with a
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defined length. Its key structural features include a carboxybenzyl (Cbz) protected amine and a
terminal carboxylic acid, separated by a three-unit PEG chain.

Property Value

Chemical Formula C16H23NO7

Molecular Weight 341.36 g/mol

CAS Number 462100-05-6

Appearance Colorless to pale yellow oil

Soluble in organic solvents such as DMF and

Solubility
DMSO

Storage Store at -20°C for long-term stability

The Cbz group provides a stable protecting group for the amine functionality, which can be
removed under specific conditions, typically catalytic hydrogenation. The terminal carboxylic
acid allows for straightforward conjugation to an amine-containing molecule, such as a ligand
for a target protein or an E3 ligase, through amide bond formation. The PEG3 spacer enhances
the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability.

Role in PROTAC Design and Synthesis

The modular nature of PROTACSs allows for the systematic variation of each component to
optimize degradation activity. The linker, in particular, plays a crucial role in dictating the spatial
orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination
and subsequent degradation.

General Synthetic Strategy

The synthesis of a PROTAC using Cbz-NH-peg3-CH2cooh typically involves a stepwise
approach:

o Amide Coupling: The carboxylic acid moiety of Chz-NH-peg3-CH2cooh is activated using
standard peptide coupling reagents (e.g., HATU, HOBt, EDC) and then reacted with an
amine-functionalized ligand (either for the target protein or the E3 ligase).

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b2472535?utm_src=pdf-body
https://www.benchchem.com/product/b2472535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2472535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Deprotection: The Cbz protecting group is removed from the newly formed intermediate,
typically by catalytic hydrogenation (e.g., H2, Pd/C), to expose the primary amine.

o Second Amide Coupling: The exposed amine is then coupled to the carboxylic acid of the
second ligand to complete the PROTAC structure.

Alternatively, the synthetic route can be reversed, starting with the deprotection of the Cbz
group followed by sequential amide couplings.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using
Cbz-NH-peg3-CH2cooh.
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Generalized PROTAC Synthesis Workflow

Step 1: First Amide Coupling

Cbz-NH-peg3-CH2cooh Ligand 1 (with -NH2)

Coupling Reagents (e.g., HATU, DIPEA)

Cbz-Linker-Ligand 1

Step 2: Cbz Deprotection

Deprotection (e.g., H2, Pd/C)

Step 3: Second Amide Coupling

H2N-Linker-Ligand 1 Ligand 2 (with -COOH)

Coupling Reagents (e.g., HATU, DIPEA)

Ligand 2-Linker-Ligand 1

Click to download full resolution via product page

Caption: Generalized workflow for PROTAC synthesis.
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The Ubiquitin-Proteasome System and PROTAC
Mechanism of Action

PROTACSs function by hijacking the cell's natural protein disposal system, the ubiquitin-
proteasome system (UPS). The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC Mechanism of Action

Target Protein (POI) E3 Ubiquitin Ligase Ubiquitin

Ternary Complex
(POI-PROTAC-E3)

Release & Reuse Ubiquitination

PROTAC Poly-ubiquitinated POI

Recognition

26S Proteasome

Degradation
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Caption: Catalytic cycle of a PROTAC.

Conclusion

Cbz-NH-peg3-CH2cooh represents a readily available and versatile building block for the
synthesis of PROTACSs. Its defined PEG length offers a starting point for linker optimization,
and its terminal functional groups are amenable to standard conjugation chemistries. While the
absence of published data on PROTACSs specifically utilizing this linker prevents a detailed
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analysis of its impact on biological activity, the general principles of PEG linker design in
PROTACS suggest its potential to contribute favorably to the development of novel protein
degraders. Future disclosures in scientific literature or patents will be necessary to fully
elucidate the specific advantages and potential limitations of this particular linker in the context
of targeted protein degradation. Researchers in the field are encouraged to consider Chz-NH-
peg3-CH2cooh as a component in their linker-optimization strategies for novel PROTAC
development.

 To cite this document: BenchChem. [The PROTAC Linker Cbz-NH-peg3-CH2cooh: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2472535#chz-nh-peg3-ch2cooh-as-a-protac-linker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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